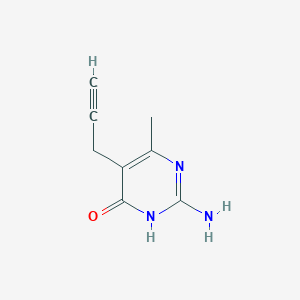
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a pyrimidine derivative with potential pharmacological applications. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Understanding its biological properties is essential for exploring its therapeutic potential.
- Chemical Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- CAS Number : [Not provided]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its pharmacological effects.
- Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound based on available studies:
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of this compound, researchers found that the compound significantly inhibited the growth of T47D breast cancer cells. The compound induced apoptosis, with an EC50 value of 0.08 µM, indicating high potency in inhibiting cell proliferation.
Case Study 2: Enzyme Interaction
Research demonstrated that the compound effectively inhibits UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could explain its antimicrobial properties and potential utility in treating bacterial infections.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Cellular Mechanisms : The compound modulates key signaling pathways, including those related to inflammation and apoptosis, thereby influencing cell fate decisions.
- Metabolic Pathways : It participates in several metabolic pathways, enhancing our understanding of its pharmacokinetics and potential side effects.
Propiedades
IUPAC Name |
2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNPWSZLCOTXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363147 |
Source


|
| Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-01-6 |
Source


|
| Record name | 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














